![molecular formula C16H16N2O B3464114 N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide CAS No. 359897-37-3](/img/structure/B3464114.png)
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
Overview
Description
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, also known as DPIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPIA belongs to the class of isoindoline derivatives, which have been widely studied for their pharmacological properties. In
Scientific Research Applications
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to modulate the levels of reactive oxygen species, which play a role in oxidative stress and cell damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has limited solubility in water, which can limit its use in certain experiments.
Future Directions
For the study of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide include further investigation of its mechanism of action and potential use in combination therapy.
properties
IUPAC Name |
N-[4-(1,3-dihydroisoindol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(19)17-15-6-8-16(9-7-15)18-10-13-4-2-3-5-14(13)11-18/h2-9H,10-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOKABAGILTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225663 | |
Record name | N-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
359897-37-3 | |
Record name | N-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359897-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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